1-Tert-butylsulfanyl-2-ethoxybenzene
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Overview
Description
1-Tert-butylsulfanyl-2-ethoxybenzene is an organic compound characterized by the presence of a tert-butylsulfanyl group and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butylsulfanyl-2-ethoxybenzene typically involves the introduction of the tert-butylsulfanyl group and the ethoxy group onto a benzene ring. One common method involves the reaction of 2-ethoxyphenol with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butylsulfanyl-2-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfide.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1-Tert-butylsulfanyl-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butylsulfanyl-2-ethoxybenzene involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl group can participate in redox reactions, while the ethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butylsulfanyl-2-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Tert-butylsulfanyl-2-hydroxybenzene: Contains a hydroxyl group instead of an ethoxy group.
1-Tert-butylsulfanyl-2-chlorobenzene: Features a chlorine atom instead of an ethoxy group.
Uniqueness
1-Tert-butylsulfanyl-2-ethoxybenzene is unique due to the combination of the tert-butylsulfanyl and ethoxy groups, which confer specific chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-tert-butylsulfanyl-2-ethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-5-13-10-8-6-7-9-11(10)14-12(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVMIDVAKBPYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1SC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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